2-[3-[[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol
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Overview
Description
2-[3-[[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Fluorophenyl Group: This step usually involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the Ethanol Moiety: This can be done through etherification reactions using suitable alcohols and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-[3-[[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[3-[[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-[[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-[[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol: Similar structure but with a different position of the fluorine atom.
2-[3-[[[1-[2-(3-Chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of the fluorophenyl group, piperidine ring, and ethanol moiety in 2-[3-[[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol gives it distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
2-[3-[[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN2O2/c1-26(19-22-5-3-7-24(17-22)29-15-14-28)18-21-9-12-27(13-10-21)11-8-20-4-2-6-23(25)16-20/h2-7,16-17,21,28H,8-15,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHFPXPXEUHANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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